molecular formula C11H15FO2 B1387529 4-iso-Butoxy-3-fluorobenzyl alcohol CAS No. 1039931-95-7

4-iso-Butoxy-3-fluorobenzyl alcohol

Cat. No.: B1387529
CAS No.: 1039931-95-7
M. Wt: 198.23 g/mol
InChI Key: HIRFZHHGEWLEOT-UHFFFAOYSA-N
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Description

4-iso-Butoxy-3-fluorobenzyl alcohol is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its unique chemical structure, which includes a butoxy group and a fluorine atom attached to a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3-fluorobenzyl alcohol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The general process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3-fluorobenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the alcohol group to a corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions due to the presence of the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction could produce a butyl-substituted benzene derivative.

Scientific Research Applications

Chemical Synthesis

4-iso-Butoxy-3-fluorobenzyl alcohol serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:

  • Oxidation : It can be oxidized to produce corresponding aldehydes or carboxylic acids.
  • Reduction : The alcohol can be reduced to alkanes using strong reducing agents.
  • Substitution Reactions : The fluorine atom can be replaced with other nucleophiles, expanding its utility in synthetic chemistry.
Reaction TypeReagentsConditions
OxidationCrO₃, KMnO₄Aqueous medium
ReductionLiAlH₄Anhydrous ether
SubstitutionSodium methoxideMethanol

Biological Applications

Research has indicated that this compound exhibits potential biological activities. Studies are ongoing to explore its antimicrobial and anti-inflammatory properties. The interaction of this compound with biological targets may provide insights into its pharmacological effects.

Case Study : A study investigated the compound's effects on tyrosinase inhibition, demonstrating promising results that suggest potential applications in skin whitening products and food preservation due to its ability to inhibit melanin production .

Pharmaceutical Development

The compound is being explored as a precursor in the development of biologically active compounds. Its unique structure allows for modifications that could lead to new therapeutic agents targeting various diseases.

Example : Research into metal-catalyzed reactions has shown that derivatives of this compound can be synthesized as part of pathways leading to antidepressant molecules . These findings highlight its relevance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3-fluorobenzyl alcohol involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

    Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.

    Deprotonation: A proton is removed from the intermediate, restoring aromaticity and yielding the substituted product.

Comparison with Similar Compounds

Similar Compounds

  • 4-iso-Butoxybenzyl alcohol
  • 3-fluorobenzyl alcohol
  • 4-Butoxy-3-fluorobenzyl chloride

Uniqueness

4-iso-Butoxy-3-fluorobenzyl alcohol is unique due to the presence of both a butoxy group and a fluorine atom on the benzyl alcohol structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications.

Biological Activity

4-iso-Butoxy-3-fluorobenzyl alcohol is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • Molecular Formula : C12H15F1O2
  • Molecular Weight : 214.25 g/mol

The presence of the fluorine atom and the iso-butoxy group contributes to its unique biological properties, influencing its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis. This interaction can alter metabolic pathways significantly.
  • Receptor Modulation : It has been suggested that this compound can act as a modulator for certain receptors, potentially mimicking natural ligands and triggering downstream signaling pathways.

Biological Activity Overview

The biological activities associated with this compound include:

Activity Description
AntimicrobialExhibits potential antimicrobial properties against various pathogens.
AnticancerShows promise in inhibiting the proliferation of cancer cell lines in vitro.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production.
NeuroprotectivePotential protective effects on neuronal cells, possibly through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound inhibited the growth of human pancreatic cancer cell lines with an IC50 value in the micromolar range (30 µM) . This suggests a significant potential for development as an anticancer agent.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, possibly through its antioxidant properties .
  • Antimicrobial Properties : In vitro tests showed that this compound exhibited activity against several bacterial strains, indicating its potential use in treating infections .

Properties

IUPAC Name

[3-fluoro-4-(2-methylpropoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRFZHHGEWLEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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